Cas no 762180-94-9 (1-Isopropylpiperidine-3-carboxylic acid)

1-Isopropylpiperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid functional group at the 3-position and an isopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid piperidine scaffold and functional groups make it valuable for constructing bioactive molecules with potential applications in medicinal chemistry. The carboxylic acid moiety allows for further derivatization, while the isopropyl group may influence steric and electronic properties. This compound is typically handled under standard laboratory conditions, requiring appropriate storage to maintain stability. Its purity and structural features make it suitable for research applications requiring precise molecular frameworks.
1-Isopropylpiperidine-3-carboxylic acid structure
762180-94-9 structure
Product Name:1-Isopropylpiperidine-3-carboxylic acid
CAS No:762180-94-9
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD08059830
CID:550137
PubChem ID:16244006
Update Time:2025-10-30

1-Isopropylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Isopropylpiperidine-3-carboxylic acid
    • 1-propan-2-ylpiperidine-3-carboxylic acid
    • 3-Piperidinecarboxylicacid, 1-(1-methylethyl)-
    • AB1008798
    • AG-C-38154
    • AGN-PC-00VA61
    • Ambcb4011294
    • CTK2H5831
    • MolPort-003-178-951
    • SureCN3563641
    • SB41440
    • 762180-94-9
    • MFCD08059830
    • LS-03897
    • FT-0712176
    • 1-ISOPROPYLPIPERIDINE-3-CARBOXYLICACID
    • AKOS016341096
    • EN300-392858
    • BB 0220142
    • 1-(propan-2-yl)piperidine-3-carboxylic acid
    • AKOS000125929
    • SCHEMBL3563641
    • DTXSID50585599
    • MDL: MFCD08059830
    • Inchi: 1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
    • InChI Key: RIUIWLLLKIAQDG-UHFFFAOYSA-N
    • SMILES: OC(C1CCCN(C(C)C)C1)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.058
  • Boiling Point: 271.593°C at 760 mmHg
  • Flash Point: 118.056°C
  • Refractive Index: 1.487

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1-Isopropylpiperidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:762180-94-9)1-Isopropylpiperidine-3-carboxylic acid
Order Number:A1176313
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:33
Price ($):364.0
Email:sales@amadischem.com

Additional information on 1-Isopropylpiperidine-3-carboxylic acid

Professional Introduction to 1-Isopropylpiperidine-3-carboxylic Acid (CAS No. 762180-94-9)

1-Isopropylpiperidine-3-carboxylic acid, a compound with the chemical formula C₈H₁₃NO₂ and CAS number 762180-94-9, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and applications in drug development. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, makes it a versatile scaffold for designing molecules with potential therapeutic effects.

The< strong>1-Isopropylpiperidine-3-carboxylic acid is particularly noteworthy due to its utility in synthesizing various pharmacologically active agents. Its molecular structure features an isopropyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This specific arrangement contributes to its reactivity and makes it a valuable building block for medicinal chemists. The carboxylic acid group can participate in various chemical reactions, such as esterification, amidation, and coupling reactions, facilitating the synthesis of more complex molecules.

In recent years, there has been growing interest in piperidine derivatives due to their potential applications in treating neurological disorders, infectious diseases, and other conditions. The< strong>1-Isopropylpiperidine-3-carboxylic acid has been explored in several research studies as a precursor for developing novel therapeutic agents. For instance, its derivatives have been investigated for their role in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression, anxiety, and epilepsy.

One of the most compelling aspects of< strong>1-Isopropylpiperidine-3-carboxylic acid is its role in the synthesis of bioactive molecules. Researchers have utilized this compound to create derivatives with enhanced pharmacological properties. For example, modifications at the 1-position of the piperidine ring have been shown to influence binding affinity and metabolic stability, key factors in drug design. The carboxylic acid group at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule's characteristics to specific therapeutic needs.

The pharmaceutical industry has leveraged< strong>1-Isopropylpiperidine-3-carboxylic acid in several drug discovery campaigns. Its structural features make it an attractive candidate for developing small-molecule drugs that can interact with biological targets effectively. In particular, its ability to cross the blood-brain barrier has made it a focus of interest for central nervous system (CNS) drug development. Researchers have synthesized analogs of this compound that exhibit potential as scaffolds for antipsychotic, antidepressant, and anticonvulsant drugs.

The synthesis of< strong>1-Isopropylpiperidine-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic utility. Common synthetic routes include reductive amination of appropriate precursors followed by functional group transformations. These methods showcase the compound's versatility as a synthetic intermediate. Advances in synthetic chemistry have enabled more efficient and scalable production processes, making< strong>1-Isopropylpiperidine-3-carboxylic acid more accessible for industrial applications.

In addition to its pharmaceutical applications, CAS No. 762180-94-9 has found utility in other areas of chemical research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new catalysts. The piperidine scaffold is known to interact with various enzymes and receptors, providing insights into biological pathways and potential drug targets.

The latest research on< strong>1-Isopropylpiperidine-3-carboxylic acid continues to uncover new possibilities for its use in drug development. Studies have explored its derivatives as inhibitors of enzymes involved in cancer progression and inflammation. These findings underscore the compound's potential as a lead molecule or intermediate in the synthesis of novel therapeutics. The ongoing investigation into its pharmacological properties promises further advancements in medicinal chemistry.

The chemical properties of< strong>1-Isopropylpiperidine-3-carboxylic acid, including its solubility, stability, and reactivity, are critical factors that influence its applications in drug development. Its solubility profile determines how well it can be formulated into dosage forms, while its stability affects shelf life and storage conditions. Understanding these properties is essential for optimizing its use in pharmaceutical formulations.

The role of computational chemistry in studying< strong>CAS No. 762180-94-9 cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and metabolic pathways, guiding experimental design and accelerating drug discovery efforts.

In conclusion,< strong>1-Isopropylpiperidine-3-carboxylic acid is a versatile and important compound in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. The ongoing research into its derivatives continues to expand our understanding of its pharmacological properties and opens new avenues for drug development.

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Amadis Chemical Company Limited
(CAS:762180-94-9)1-Isopropylpiperidine-3-carboxylic acid
A1176313
Purity:99%
Quantity:1g
Price ($):364.0
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